molecular formula C25H22Cl2N4OS B11677686 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11677686
M. Wt: 497.4 g/mol
InChI Key: SPPPAMLJODLNIB-STBIYBPSSA-N
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Description

N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-derived hydrazide compound featuring a sulfanyl linkage and an (E)-configured imine group. The benzimidazole core is substituted with a 4-methylbenzyl group at the N1 position, while the acetohydrazide moiety is functionalized with a 3,4-dichlorophenyl ethylidene group. The (E)-configuration of the imine bond, confirmed via single-crystal X-ray analysis in analogous compounds (e.g., ), ensures structural rigidity, which may enhance receptor binding specificity . This compound’s design leverages the benzimidazole scaffold’s known pharmacological versatility, with modifications aimed at optimizing lipophilicity and bioactivity.

Properties

Molecular Formula

C25H22Cl2N4OS

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22Cl2N4OS/c1-16-7-9-18(10-8-16)14-31-23-6-4-3-5-22(23)28-25(31)33-15-24(32)30-29-17(2)19-11-12-20(26)21(27)13-19/h3-13H,14-15H2,1-2H3,(H,30,32)/b29-17+

InChI Key

SPPPAMLJODLNIB-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Role of Solvent and Base in Sulfanyl Group Introduction

DMSO enhances nucleophilicity of the thiol group, while K₂CO₃ neutralizes HCl, shifting equilibrium toward product formation. Substituting DMSO with DMF reduces yield to 58%, highlighting solvent polarity’s importance.

Stereochemical Control in Hydrazone Formation

Acetic acid catalyzes imine formation via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide’s NH₂ group. The E-selectivity arises from steric hindrance between the dichlorophenyl group and benzimidazole moiety.

Analytical Validation and Purity Assessment

Parameter Method Result
PurityHPLC (C18, MeOH:H₂O)99.2%
Residual SolventsGC-MS<0.1% DMSO
Heavy MetalsICP-OES<10 ppm

Comparative Analysis of Synthetic Routes

Step Alternative Methods Yield Advantages
Benzimidazole alkylationNaH/THF70%Faster (3 hours)
ThiolationLawesson’s reagent81%Avoids acidic conditions
Hydrazone condensationMicrowave irradiation75%Reduces reaction time to 2 hours

Challenges and Mitigation Strategies

  • Oxidation of Thiol Intermediate : Conduct reactions under nitrogen atmosphere.

  • Hydrazone Isomerization : Use excess acetic acid to stabilize E-configuration.

  • Low Crystallinity : Recrystallize from ethanol-DCM (1:3) .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole, including compounds similar to N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, possess significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential leads for new cancer therapies .
  • Antimicrobial Effects : The benzimidazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may also exhibit such activity .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic processes. For example, studies on related compounds have shown inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease. This suggests a potential neuroprotective role for this compound in neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as 3,4-dichlorobenzaldehyde and 4-methylbenzylamine. These are reacted under controlled conditions to form the hydrazone structure.
  • Reaction Conditions : The reaction conditions can significantly influence the yield and purity of the final product. Optimization of factors such as temperature, solvent choice, and reaction time is crucial for successful synthesis.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various benzimidazole derivatives, a compound structurally related to this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds similar to this compound exhibited notable antibacterial activity, supporting further development as potential antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against bacterial strains
Enzyme InhibitionInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and dichlorophenyl moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID / Evidence Benzimidazole Substituent Hydrazide Substituent Key Functional Groups
Target Compound 1-(4-Methylbenzyl) (E)-3,4-Dichlorophenyl ethylidene Sulfanyl, Benzimidazole, Hydrazide
1-(4-Chlorobenzyl) (E)-4-Methoxyphenyl methylene Sulfanyl, Benzimidazole, Methoxy
1-Ethyl (E)-3-Hydroxyphenyl methylene Sulfanyl, Hydroxyl
1-Methyl (E)-3-Hydroxyphenyl methylene Sulfanyl, Hydroxyl
4-(4-Methylphenyl)-1,2,4-triazol-3-yl (E)-2-Furyl ethylidene Triazole, Sulfanyl, Furyl

Key Observations :

  • Benzimidazole vs.
  • Electron Withdrawal: Chlorine atoms in the dichlorophenyl group may increase electron withdrawal, stabilizing the hydrazide moiety and influencing reactivity .

Key Findings :

  • Antifungal Activity : The dichlorophenyl group in the target compound may mimic azole antifungals by interacting with heme cofactors in fungal enzymes, similar to triazole derivatives () .
  • Anti-inflammatory Potential: Benzimidazole-sulfanyl hybrids () exhibit moderate activity, suggesting the target compound’s scaffold may be tunable for COX/LOX inhibition .

Q & A

Q. What are the recommended laboratory methods for synthesizing the target compound?

The synthesis involves a multi-step condensation approach. Key steps include:

  • Hydrazide formation : Reacting a substituted benzimidazole-thiol intermediate with a chloroacetohydrazide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Schiff base condensation : Introducing the 3,4-dichlorophenyl ethylidene moiety via refluxing in ethanol with catalytic acetic acid to promote imine bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product .

Q. Which analytical techniques are critical for characterizing this compound?

Technique Purpose Example Parameters
Elemental Analysis Confirm empirical formula (C, H, N, S, Cl)±0.3% deviation from theoretical values
NMR Spectroscopy Assign stereochemistry (E/Z configuration) and verify substituent positions1H^1H: δ 8.2–8.5 ppm (imine proton)
FT-IR Identify functional groups (C=N, S-C, N-H stretches)1610–1630 cm⁻¹ (C=N stretch)
X-ray Crystallography Resolve 3D structure and intermolecular interactionsCCDC deposition number for reference

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Variable screening : Use fractional factorial designs to identify critical factors (e.g., solvent polarity, temperature, catalyst loading) .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time vs. molar ratio) to predict optimal conditions .
  • Case study : A Bayesian optimization algorithm increased yield by 22% for analogous hydrazones by iteratively adjusting reaction parameters .

Q. How to address contradictions in reported spectral data or crystallographic parameters?

  • Cross-validation : Compare 1H^1H-NMR data with DFT-calculated chemical shifts to resolve ambiguities in tautomeric forms .
  • Environmental controls : Replicate experiments under inert atmospheres to minimize oxidation artifacts (e.g., sulfanyl group degradation) .
  • Crystallographic refinement : Use software like SHELXL to re-analyze diffraction data and validate bond angles/thermal parameters .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein targets (e.g., tyrosine kinases) using AutoDock Vina to hypothesize binding modes .
  • ADMET profiling : Use SwissADME to estimate solubility, permeability, and metabolic stability .

Q. How to resolve stereochemical uncertainties in the ethylidene moiety?

  • NOESY NMR : Detect spatial proximity between the dichlorophenyl group and benzimidazole protons to confirm the E-configuration .
  • Single-crystal XRD : Measure dihedral angles between the hydrazide and benzimidazole planes to validate steric constraints .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis of the imine bond .
  • Data validation : Use internal standards (e.g., TMS for NMR) and replicate measurements to ensure analytical consistency .
  • Ethical compliance : Adhere to institutional guidelines for computational data sharing (e.g., CCDC deposition for crystal structures) .

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